

A Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers

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Compound of Interest

Compound Name: O-Desmethyl Carvedilol-d5

Cat. No.: B586321

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **O-Desmethyl Carvedilol-d5**, a key deuterated metabolite of Carvedilol. This document outlines commercially available sources, pricing, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visually details the metabolic pathway of Carvedilol, providing essential context for its pharmacokinetic and metabolic studies.

O-Desmethyl Carvedilol-d5: Supplier and Pricing Overview

O-Desmethyl Carvedilol-d5, the deuterated form of a primary metabolite of Carvedilol, is essential as an internal standard for quantitative bioanalysis. Its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and metabolic studies.^{[1][2][3][4][5]} Several suppliers offer this stable isotope-labeled compound, with pricing varying by quantity.

Supplier	Product Code/CAS No.	Available Quantities	Price (USD)	Notes
Toronto Research Chemicals (TRC)	D291477	2.5 mg	\$150	Pricing is publicly listed. [6]
25 mg	\$1200			
LGC Standards	TRC-D291477	2.5 mg, 25 mg	Price on request	Requires login or inquiry for pricing. [7] [8]
Pharmaffiliates	PA STI 028140	Not specified	Price on request	Requires login or inquiry for pricing.
ChemicalBook	1794817-24-5	2.5 mg, 25 mg	\$150 (2.5mg), \$1200 (25mg)	Lists Toronto Research Chemicals as a supplier. [6]
Sinco Pharmachem Inc.	C22124	10mg, 25mg, 50mg/vial	Price on request	
Cayman Chemical	Not specified	Price on request		
ANEXIB Chemicals	Not specified	Price on request		

Experimental Protocols: Bioanalysis of Carvedilol and its Metabolites

The following sections detail established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma. **O-Desmethyl Carvedilol-d5** is an ideal internal standard for these procedures.

Method 1: Liquid-Liquid Extraction (LLE) for HPLC-Fluorescence Detection

This method is adapted from a procedure for the determination of Carvedilol in human plasma and is suitable for use with **O-Desmethyl Carvedilol-d5** as an internal standard.[\[9\]](#)

1. Sample Preparation:

- To 1 mL of human plasma, add a known concentration of **O-Desmethyl Carvedilol-d5** solution (internal standard).
- Add 5 mL of dichloromethane (extraction solvent).
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

- Column: Lichrosphere® CN (250 mm x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer with 0.1% triethylamine (pH adjusted to 4.5 with phosphoric acid) in a 40:60 (v/v) ratio.[\[9\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 µL.
- Detection: Fluorescence detector with excitation at 282 nm and emission at 340 nm.[\[9\]](#)

Method 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.[10] **O-Desmethyl Carvedilol-d5** can be used as an internal standard for the O-desmethyl metabolite.

1. Sample Preparation:

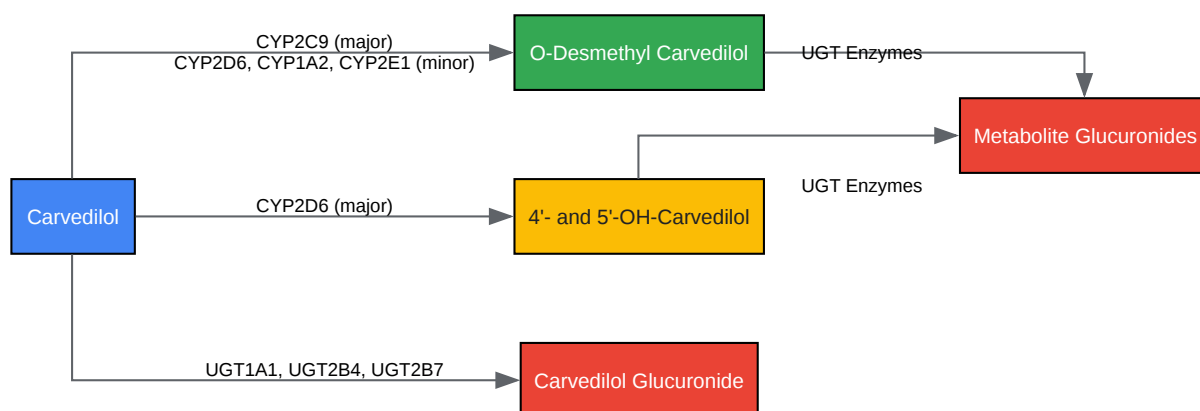
- To 100 µL of human plasma, add the internal standard solution (**O-Desmethyl Carvedilol-d5**).
- Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

2. UPLC-MS/MS Conditions:

- Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[10]
- Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with formic acid) in a 78:22 (v/v) ratio.[10]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and **O-Desmethyl Carvedilol-d5** would need to be determined. For Carvedilol, a transition of m/z 407.2 → 100.1 is commonly used.

Carvedilol Metabolic Pathway

Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[11][12][13] The formation of O-Desmethyl Carvedilol is a key metabolic step.

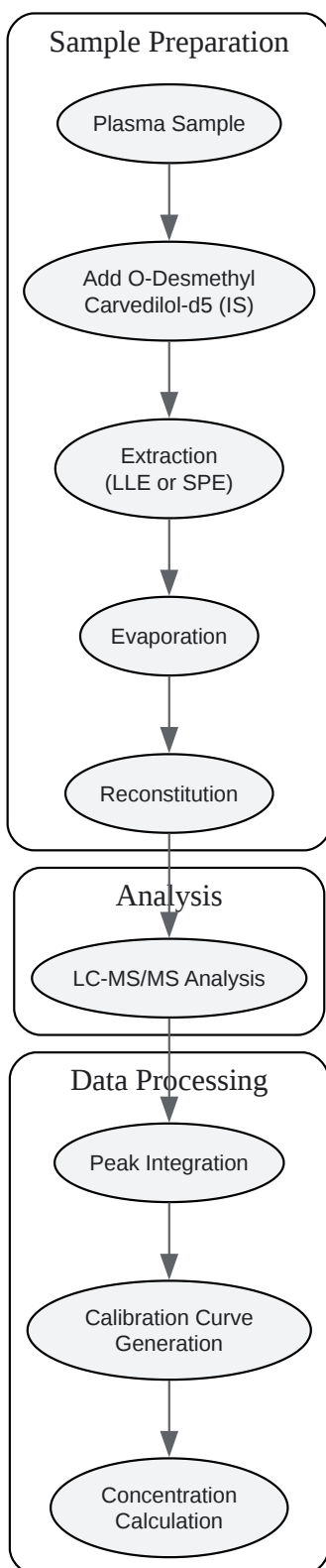


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Caption: Metabolic pathway of Carvedilol.

Experimental Workflow for Bioanalytical Method

The general workflow for a bioanalytical method using **O-Desmethyl Carvedilol-d5** as an internal standard is depicted below.



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Caption: Bioanalytical workflow using an internal standard.

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